

Application Notes and Protocols for the Mass Spectrometry Analysis of Flavoxanthin

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Compound of Interest

Compound Name: Flavoxanthin

Cat. No.: B1240090

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Introduction

Flavoxanthin is a naturally occurring xanthophyll pigment found in a variety of plants, contributing to their yellow coloration. As a member of the carotenoid family, **flavoxanthin** possesses antioxidant properties and has garnered interest for its potential biological activities. Recent research has implicated **flavoxanthin** in cellular processes relevant to drug development, specifically in oncology. One study has shown that **flavoxanthin** can bind to Anterior Gradient-2 (AGR2), a protein overexpressed in some cancers, to modulate fatty acid oxidation and promote anoikis (a form of programmed cell death) in lung adenocarcinoma cells. This makes the accurate and sensitive analysis of **flavoxanthin** crucial for researchers in pharmacology, biochemistry, and drug discovery.

This document provides detailed application notes and protocols for the analysis of **flavoxanthin** using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for the identification and quantification of compounds in complex mixtures.

Quantitative Data Summary

The following tables summarize key quantitative data for the mass spectrometry analysis of **flavoxanthin**. It is important to note that while the precursor ion mass is definitive, the product ions are predicted based on the fragmentation patterns of structurally similar xanthophylls due to the limited availability of specific fragmentation data for **flavoxanthin** in the current literature.

Table 1: Mass Spectrometry Parameters for **Flavoxanthin** Analysis

Parameter	Value	Reference
Precursor Ion ([M+H] ⁺)	m/z 585.4	Calculated from Molecular Formula: C ₄₀ H ₅₆ O ₃
Ionization Mode	Positive	[1][2]
Ionization Technique	APCI or ESI	[1][3]

Table 2: Predicted Tandem MS (MS/MS) Fragmentation of **Flavoxanthin**

Precursor Ion (m/z)	Predicted Product Ion (m/z)	Predicted Neutral Loss	Notes
585.4	567.4	H ₂ O (18 Da)	Loss of a water molecule is a common fragmentation for hydroxylated carotenoids.[4]
585.4	493.4	Toluene (92 Da)	Loss of toluene from the polyene chain is a characteristic fragmentation for many carotenoids.[4]
567.4	475.4	Toluene (92 Da)	Sequential loss of water and then toluene.

Table 3: Example Liquid Chromatography Parameters for Xanthophyll Separation

Parameter	Value	Reference
Column	C30 Reversed-Phase (e.g., 5 μ m, 250 x 4.6 mm)	[2]
Mobile Phase A	Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)	General carotenoid method
Mobile Phase B	Methanol/Methyl-tert-butyl ether/Water (6:90:4, v/v/v)	General carotenoid method
Gradient	Refer to detailed protocol	General carotenoid method
Flow Rate	1.0 mL/min	[2]
Column Temperature	25-30 °C	[2]
Injection Volume	10-20 μ L	General practice
Expected Retention Time	Variable, dependent on exact conditions	N/A

Experimental Protocols

Sample Preparation

Carotenoids are susceptible to degradation from light, heat, and oxidation. All sample preparation steps should be performed under dim light and reduced temperatures.

Materials:

- Biological matrix (e.g., plant tissue, cell lysate)
- Liquid nitrogen
- Mortar and pestle
- Extraction solvent (e.g., Methanol:Ethyl Acetate:Petroleum Ether 1:1:1, v/v/v)
- Vortex mixer

- Centrifuge
- Rotary evaporator or nitrogen evaporator
- Reconstitution solvent (e.g., Methanol:Methyl-tert-butyl ether 1:1, v/v)
- Syringe filters (0.22 μ m, PTFE)

Protocol:

- Freeze the biological sample in liquid nitrogen.
- Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle.
- Transfer a known amount of the powdered sample to a centrifuge tube.
- Add the extraction solvent to the sample (e.g., 5 mL per gram of sample).
- Vortex the mixture vigorously for 1-2 minutes.
- Centrifuge the sample at 4000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant.
- Repeat the extraction (steps 4-7) on the pellet two more times to ensure complete extraction.
- Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 30°C.
- Reconstitute the dried extract in a known volume of reconstitution solvent.
- Filter the reconstituted sample through a 0.22 μ m PTFE syringe filter into an amber HPLC vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- C30 reversed-phase column
- Tandem mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

LC Method:

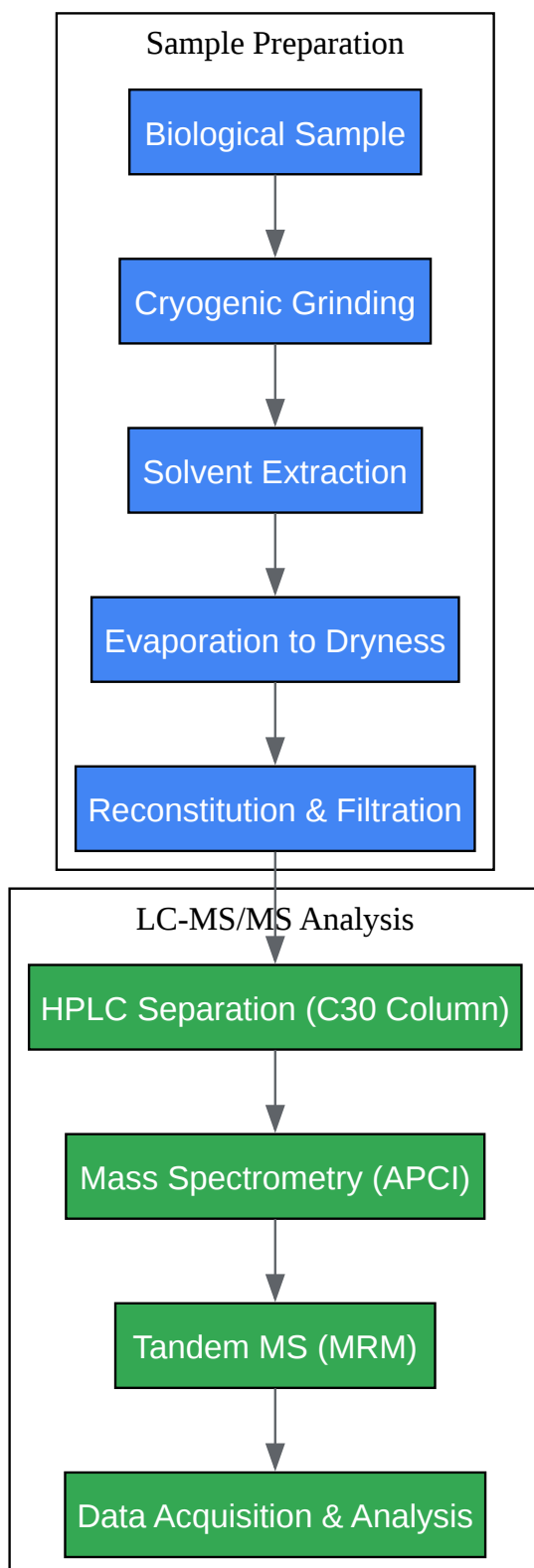
- Column: C30 Reversed-Phase (e.g., 5 μ m, 250 x 4.6 mm)
- Mobile Phase A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)
- Mobile Phase B: Methanol/Methyl-tert-butyl ether/Water (6:90:4, v/v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Gradient Program:
 - 0-10 min: 100% A
 - 10-12 min: Linear gradient to 80% A / 20% B
 - 12-25 min: Linear gradient to 30% A / 70% B
 - 25-30 min: Hold at 30% A / 70% B
 - 30-32 min: Linear gradient to 100% A
 - 32-40 min: Re-equilibration at 100% A

MS Method:

- Ionization Mode: Positive APCI
- Capillary Voltage: 3.5 kV

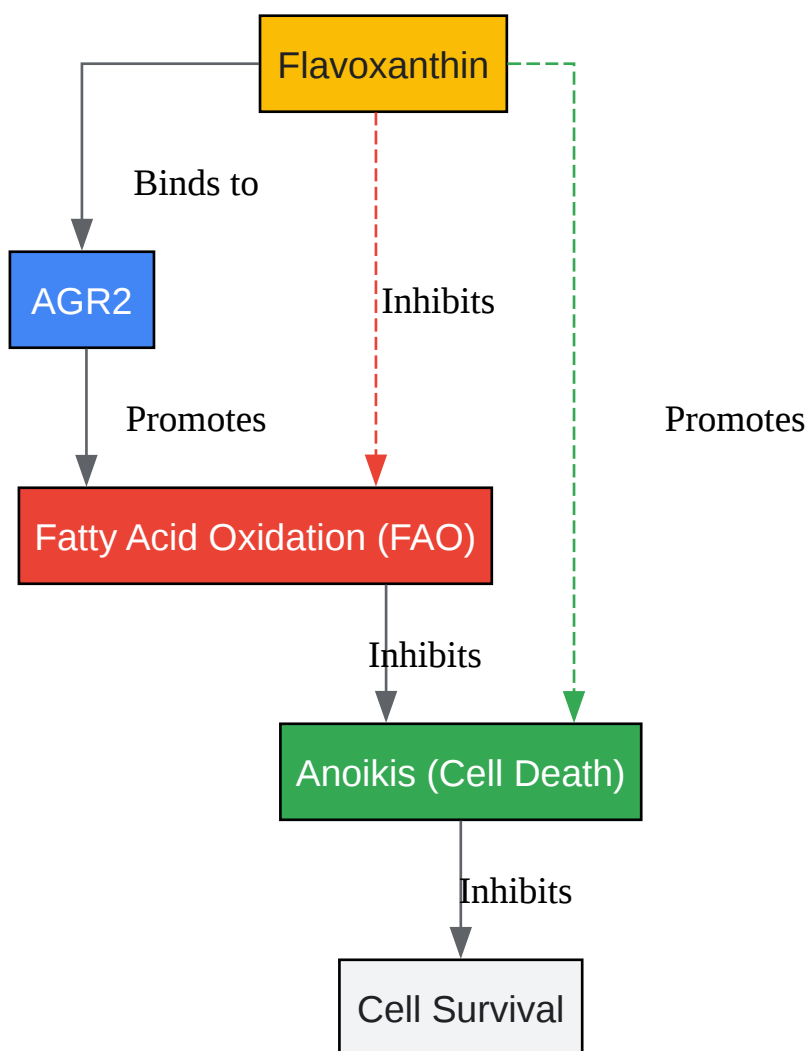
- Source Temperature: 350°C
- Gas Flow: (Optimize for specific instrument)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Primary: 585.4 -> 567.4 (quantifier)
 - Secondary: 585.4 -> 493.4 (qualifier)
- Collision Energy: Optimize for the specific instrument, starting around 15-25 eV.

Visualizations



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Caption: Experimental workflow for the analysis of **flavoxanthin**.



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Caption: **Flavoxanthin's** role in the AGR2 signaling pathway.

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